molecular formula C17H24ClNO2 B15172027 4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide CAS No. 921210-68-6

4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide

Katalognummer: B15172027
CAS-Nummer: 921210-68-6
Molekulargewicht: 309.8 g/mol
InChI-Schlüssel: XSLFKUGPSUUISQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide is a chemical compound with a complex structure that includes a chloro group, a hydroxyphenyl group, and a methylcyclohexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobutanoyl chloride with 2-(4-hydroxyphenyl)-1-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The chloro group can also influence the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
  • 4-Chloro-N-[2-(diethylamino)ethyl]benzamide
  • Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-

Uniqueness

4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

921210-68-6

Molekularformel

C17H24ClNO2

Molekulargewicht

309.8 g/mol

IUPAC-Name

4-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide

InChI

InChI=1S/C17H24ClNO2/c1-17(19-16(21)6-4-12-18)11-3-2-5-15(17)13-7-9-14(20)10-8-13/h7-10,15,20H,2-6,11-12H2,1H3,(H,19,21)

InChI-Schlüssel

XSLFKUGPSUUISQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCCC1C2=CC=C(C=C2)O)NC(=O)CCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.